Pentadecan-8-YL acrylate

Description

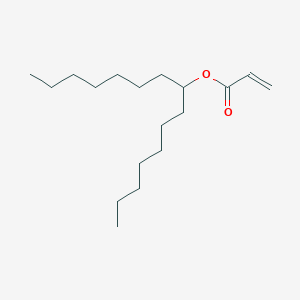

Pentadecan-8-YL acrylate (C₁₈H₃₂O₂) is a long-chain acrylate ester characterized by a 15-carbon alkyl group branched at the 8th position, esterified with acrylic acid. Acrylates with long alkyl chains, such as dicyclopentenyloxyethyl acrylate (C₁₅H₂₀O₃, CAS 65983-31-5) , share functional similarities, including applications in polymer synthesis, adhesives, and coatings. The extended alkyl chain in this compound likely enhances hydrophobicity and reduces volatility compared to shorter-chain acrylates, influencing its odor profile and reactivity .

Properties

Molecular Formula |

C18H34O2 |

|---|---|

Molecular Weight |

282.5 g/mol |

IUPAC Name |

pentadecan-8-yl prop-2-enoate |

InChI |

InChI=1S/C18H34O2/c1-4-7-9-11-13-15-17(20-18(19)6-3)16-14-12-10-8-5-2/h6,17H,3-5,7-16H2,1-2H3 |

InChI Key |

FWPFFOMRIQIFAP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(CCCCCCC)OC(=O)C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentadecan-8-YL acrylate typically involves the esterification of acrylic acid with pentadecan-8-ol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through continuous flow processes. This method involves the reaction of acrylic acid with pentadecan-8-ol in the presence of a catalyst, with the reaction mixture continuously flowing through a reactor. This approach offers advantages such as improved reaction control, higher yields, and reduced formation of side products .

Chemical Reactions Analysis

Free Radical Polymerization

Pentadecan-8-yl acrylate undergoes free radical polymerization, forming polymers with enhanced mechanical and thermal stability .

Mechanism:

-

Initiation : Radicals (e.g., from AIBN or peroxides) abstract hydrogen, generating acrylate radicals.

-

Propagation : Chain growth via successive addition of monomer units.

-

Termination : Radical recombination or disproportionation.

Kinetic Factors :

-

Temperature : Higher temperatures accelerate initiation but increase side reactions .

-

Dose Rate : Electron beam (EB) curing at 10–100 kGy achieves 60–90% conversion, with vitrification limiting mobility at higher doses .

| Initiator | Temperature | Conversion (%) | Polymer Properties | Reference |

|---|---|---|---|---|

| EB Radiation | 25°C | 60–90 | High crosslink density, thermal stability |

Crosslinking and Copolymerization

The compound participates in copolymerization with acrylic acid derivatives, forming crosslinked networks :

Applications : Coatings and adhesives requiring water resistance .

| Comonomer | Crosslinker | Application | Reference |

|---|---|---|---|

| Methyl acrylate | Divinylbenzene | High-strength resins |

Hydrolysis and Stability

While not explicitly documented for this compound, general acrylate ester reactivity suggests:

-

Acidic Hydrolysis : Reverts to pentadecan-8-ol and acrylic acid.

Stability Considerations :

-

Inhibitors (e.g., hydroquinone) prevent premature polymerization .

-

Degradation risks under prolonged UV exposure or oxidative conditions .

Photobiocatalytic Pathways (Theoretical)

Enzymes like fatty acid photodecarboxylase (FAP) could theoretically decarboxylate hydrolyzed acrylic acid , though direct evidence for this compound is lacking:

Scientific Research Applications

Pentadecan-8-YL acrylate has a wide range of applications in scientific research:

Chemistry: Used as a monomer in the synthesis of polymers with specific properties.

Biology: Employed in the development of biocompatible materials for medical applications.

Medicine: Utilized in drug delivery systems and biomedical devices.

Industry: Applied in the production of coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of Pentadecan-8-YL acrylate primarily involves its polymerization to form long-chain polymers. The acrylate group undergoes free radical polymerization, initiated by free radical initiators, leading to the formation of a polymer chain. The long alkyl chain of this compound imparts hydrophobic properties to the resulting polymer, making it suitable for applications requiring water resistance .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key structural analogs include:

Key Observations:

- Double Bond Position: The introduction of a double bond at the 3rd position in (E)-3-hexenyl acrylate reduces its odor threshold by a factor of 286 compared to hexyl acrylate, suggesting that double bonds near the ester group enhance olfactory receptor interactions .

- Chain Length: Longer alkyl chains (e.g., pentadecan-8-YL acrylate vs. hexyl acrylate) likely reduce volatility and increase hydrophobicity, altering sensory and solubility profiles.

- Functional Groups: Acrylates (ester group) exhibit distinct reactivity compared to aldehydes (e.g., pentadecanal). For example, acrylates are more prone to polymerization, while aldehydes may oxidize readily .

Odor and Sensory Impact

- Unsaturated acrylates like (E)-3-hexenyl acrylate have exceptionally low odor thresholds (0.014 ng/lair) due to interactions with zinc-containing olfactory receptors .

- Saturated analogs (e.g., hexyl acrylate) show higher OTs, indicating that double bonds enhance odor potency. This trend may extend to this compound if unsaturation is present.

Reactivity and Biosensor Specificity

- Acrylates are discriminated by biosensors despite shared carboxylate groups.

- Structural analogs like L7 (4-alkyl-substituted aromatic acrylate) show bioactivity similar to unsaturated ketones, suggesting acrylate moieties can mimic other electrophilic groups in receptor binding .

Research Implications and Gaps

- Odor Mechanism: The role of zinc ions in detecting unsaturated acrylates warrants further study for this compound .

- Toxicology: Long-chain acrylates require comprehensive risk assessments, as existing data focus on shorter analogs .

- Applications: Branched acrylates like this compound may improve polymer flexibility and durability compared to linear analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.